Methyl 5-amino-2-bromoisonicotinate
Description
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Structure
2D Structure
Properties
IUPAC Name |
methyl 5-amino-2-bromopyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O2/c1-12-7(11)4-2-6(8)10-3-5(4)9/h2-3H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZEMVZOYYXPGSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC=C1N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601197666 | |
| Record name | 4-Pyridinecarboxylic acid, 5-amino-2-bromo-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601197666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1363383-38-3 | |
| Record name | 4-Pyridinecarboxylic acid, 5-amino-2-bromo-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1363383-38-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Pyridinecarboxylic acid, 5-amino-2-bromo-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601197666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Future Prospects and Emerging Research Areas
Development of Novel Therapeutic Agents
The chemical architecture of Methyl 5-amino-2-bromoisonicotinate and its derivatives is of great interest in medicinal chemistry for the development of new therapeutic agents. The presence of the bromine atom and the amino group allows for various chemical modifications, making it a key intermediate in the synthesis of bioactive molecules. chemimpex.com
Research has shown that isonicotinate (B8489971) derivatives, the class of compounds to which this compound belongs, exhibit a wide range of biological activities. These include anti-cancer, anti-fungal, and anti-bacterial properties. nih.goviucr.org For instance, organotin isonicotinate derivatives have been utilized in the development of antiproliferative drugs, which are important in cancer treatment and for use in drug-eluting stents to prevent cell proliferation in blood vessels. nih.goviucr.org
Furthermore, derivatives of this compound have demonstrated effectiveness against challenging, drug-resistant bacteria. Studies on related bromo-isonicotinate structures have shown significant antibacterial activity against Methicillin-resistant Staphylococcus aureus (MRSA) and extended-spectrum beta-lactamase (ESBL) producing Escherichia coli. researchgate.net The versatility of the core structure also extends to potential antiviral applications. Molecular docking studies have indicated that the ethyl ester derivative of 5-amino-2-bromoisonicotinic acid shows a moderate binding affinity to the main protease of the COVID-19 virus (PDB ID: 6LU7), suggesting a potential role in antiviral drug discovery. nih.goviucr.org The compound serves as a crucial starting material for creating a diverse range of chemical entities essential for discovering new drugs.
| Potential Therapeutic Area | Research Finding | Relevant Derivative Class |
| Oncology | Isonicotinate ligands with organoruthenium(II) form complexes with anti-cancer activities. iucr.org Organotin isonicotinate derivatives are used as antiproliferative agents. nih.goviucr.org | Organometallic complexes, Organotin derivatives |
| Infectious Diseases (Antibacterial) | Silver complexes with nicotinate-based ligands show anti-bacterial activity. iucr.org Derivatives have shown efficacy against MRSA and ESBL-producing E. coli. researchgate.net | Silver complexes, Butyl 2-bromoisonicotinate |
| Infectious Diseases (Antiviral) | Molecular docking studies revealed a moderate binding affinity of -5.4 kcal/mol to the COVID-19 main protease. nih.goviucr.org | Ethyl 5-amino-2-bromoisonicotinate |
| Infectious Diseases (Anti-tuberculosis) | The compound is a building block in the development of novel anti-tuberculosis therapies. chemimpex.com | Various synthetic derivatives |
| Agriculture (Fungicide) | 2-methylalkyl isonicotinate derivatives demonstrate good anti-fungal activity against various phytopathogenic fungi. nih.govdntb.gov.ua | 2-methylalkyl isonicotinates |
Green Chemistry Approaches in Synthesis
The synthesis of this compound and related compounds traditionally involves multi-step processes that can utilize harsh reagents and produce significant waste. For example, some synthesis routes for related bromo-pyridines employ toxic substances like bromine and thionyl chloride, necessitating stringent safety protocols and creating environmental concerns.
Advanced Computational Modeling for Drug Discovery and Development
Advanced computational modeling is becoming an indispensable tool in modern drug discovery, and it is being applied to understand the properties and potential of this compound and its derivatives. These computational methods allow researchers to predict molecular behavior and guide laboratory experiments, saving time and resources. nih.gov
Molecular docking studies have been used to simulate how these molecules might interact with biological targets. A notable example is the docking of ethyl 5-amino-2-bromoisonicotinate against the main protease of the COVID-19 virus, which predicted a favorable binding interaction. nih.gov This type of in silico screening helps to identify promising drug candidates early in the research process. nih.gov
Density Functional Theory (DFT) is another powerful computational tool used to analyze the electronic structure and reactivity of molecules. DFT calculations have been performed on the ethyl ester of 5-amino-2-bromoisonicotinic acid to optimize its molecular structure and understand its electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). nih.goviucr.org This information is crucial for predicting how the molecule will behave in chemical reactions, such as the cross-coupling reactions often used to create derivatives. These computational approaches are vital for designing new derivatives with enhanced therapeutic properties and for understanding their potential mechanisms of action at a molecular level.
| Computational Method | Application to 5-amino-2-bromoisonicotinate Derivatives | Key Finding / Prediction |
| Molecular Docking | Evaluation of binding affinity to the COVID-19 main protease (PDB ID: 6LU7). nih.gov | Moderate binding affinity of -5.4 kcal/mol. nih.goviucr.org |
| Density Functional Theory (DFT) | Optimization of molecular structure and calculation of electronic properties. nih.goviucr.org | The energy gap (ΔE) between HOMO and LUMO was calculated to be 4.0931 eV. nih.goviucr.org |
| Quantitative Structure-Activity Relationship (QSAR) | A general approach to correlate chemical structure with biological activity, applicable for designing improved derivatives. nih.gov | Can be used to guide structural modifications for enhanced efficacy. nih.gov |
Q & A
Basic Research Questions
Q. What are the optimal conditions for synthesizing methyl 5-amino-2-bromoisonicotinate, and how can purity be ensured?
- Methodological Answer : Synthesis typically involves bromination and esterification steps. For example, analogous brominated pyridine derivatives are synthesized using potassium hydroxide in polar aprotic solvents like DMF under controlled temperatures (50–80°C) to minimize side reactions . Post-synthesis, purity can be verified via HPLC (>95% purity threshold) and ¹H-NMR (e.g., δ 4.05 ppm for NH₂ groups, as seen in structurally similar compounds) . Ensure compliance with journal standards by documenting reagent sources, reaction times, and purification steps (e.g., column chromatography) .
Q. Which characterization techniques are critical for confirming the structure of this compound?
- Methodological Answer : Essential techniques include:
- ¹H/¹³C-NMR : To identify functional groups (e.g., amine protons at δ 4.05–4.20 ppm, aromatic protons in the pyridine ring) .
- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 245.02 for brominated analogs) .
- Elemental Analysis : Validate empirical formulas (e.g., C₇H₆BrN₂O₂) within ±0.3% error .
Journals require cross-validation using at least two independent methods to ensure structural integrity .
Q. How should this compound be stored to maintain stability during long-term studies?
- Methodological Answer : Store at 0–6°C in airtight, light-resistant containers to prevent degradation, as recommended for brominated heterocycles like 5-bromophthalide . Purity checks via TLC or HPLC should precede reuse after storage .
Advanced Research Questions
Q. What competing reaction pathways arise during the introduction of the amino group in this compound, and how can selectivity be improved?
- Methodological Answer : Amination may compete with nucleophilic substitution at the bromine site. To enhance selectivity:
- Use protecting groups (e.g., Boc for amines) during bromination .
- Optimize solvent polarity (e.g., DMF vs. THF) and temperature to favor amination kinetics .
- Monitor intermediates via LC-MS to identify and suppress by-products like dehalogenated derivatives .
Q. How can researchers resolve contradictions in reported reactivity data for this compound derivatives?
- Methodological Answer : Contradictions often stem from varying purity levels or solvent effects. Strategies include:
- Replicating experiments using standardized protocols (e.g., identical reagent batches and purity thresholds >97%) .
- Performing control experiments to isolate variables (e.g., solvent polarity, catalyst loading) .
- Applying statistical analysis (e.g., ANOVA) to assess reproducibility across studies .
Q. What computational methods are suitable for predicting the electronic effects of the bromine substituent in this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electron-withdrawing effects of bromine on the pyridine ring’s aromaticity and reactivity. Compare HOMO-LUMO gaps with experimental UV-Vis data to validate predictions .
Q. How does the bromine substituent influence cross-coupling reactions (e.g., Suzuki-Miyaura) in this compound?
- Methodological Answer : Bromine acts as a superior leaving group compared to chloride in Pd-catalyzed couplings. Key considerations:
- Use Pd(PPh₃)₄ or XPhos catalysts for efficient aryl-boron bond formation .
- Ensure anhydrous conditions and degassed solvents to prevent catalyst poisoning .
- Characterize coupled products via ¹H-NMR (e.g., loss of Br signal at δ 7.14–7.78 ppm) .
Q. What methodological rigor is required when publishing synthetic protocols for this compound derivatives?
- Methodological Answer : Journals mandate:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
